![molecular formula C18H19ClN2O5S B3729586 2-chloro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B3729586.png)
2-chloro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide
Overview
Description
2-chloro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound belongs to the class of sulfonamide-based kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation.
Mechanism of Action
2-chloro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide works by inhibiting the activity of specific kinases that are involved in cancer cell growth and proliferation. In particular, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK is a key enzyme that is involved in the signaling pathways that promote the survival and growth of cancer cells. ITK is also involved in the regulation of T-cell activation and proliferation, which makes it an attractive target for cancer immunotherapy.
Biochemical and physiological effects:
2-chloro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis in cancer cells by activating the caspase-dependent pathway. It also inhibits the activity of several kinases that are involved in cancer cell growth and proliferation, including BTK, FLT3, and ITK. In addition, 2-chloro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the production of cytokines that are involved in the inflammatory response, which may help to reduce the side effects of cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide is its specificity for BTK and ITK, which makes it a promising candidate for cancer treatment. It has also been shown to have low toxicity in animal models, which is a promising sign for its potential as a clinical therapy. However, there are some limitations to using 2-chloro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments. For example, its low solubility in water can make it difficult to administer in vivo. It also has a short half-life in the body, which may limit its effectiveness as a cancer treatment.
Future Directions
There are several future directions for research on 2-chloro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the investigation of its potential as a combination therapy with other cancer treatments. In addition, further studies are needed to determine the optimal dosage and administration of 2-chloro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide for different types of cancer. Finally, there is a need for clinical trials to evaluate the safety and effectiveness of 2-chloro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide in humans.
Scientific Research Applications
2-chloro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential as a cancer treatment. It has shown promising results in preclinical studies for the treatment of lymphoma, leukemia, and solid tumors. In particular, 2-chloro-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation, including BTK, FLT3, and ITK. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-14-4-2-13(3-5-14)20-18(22)16-12-15(6-7-17(16)19)27(23,24)21-8-10-26-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDQLFYVGOJMLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.